molecular formula C20H21ClFNO2 B11082690 2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide

2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B11082690
M. Wt: 361.8 g/mol
InChI Key: IPVYZMDEFDSDBE-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-cyclohexylphenoxy)-N~1~-(2-fluorophenyl)acetamide is a chemical compound with the molecular formula C20H21ClFNO2. It has an average mass of 361.838 Da and a monoisotopic mass of 361.124481 Da . This compound is known for its unique structure, which includes a chloro-substituted phenoxy group, a cyclohexyl ring, and a fluorophenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-cyclohexylphenoxy)-N~1~-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-cyclohexylphenol with an appropriate halogenating agent to form the phenoxy intermediate.

    Acylation Reaction: The phenoxy intermediate is then subjected to an acylation reaction with 2-fluorophenylacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-cyclohexylphenoxy)-N~1~-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or acetamide derivatives.

Scientific Research Applications

2-(4-Chloro-2-cyclohexylphenoxy)-N~1~-(2-fluorophenyl)acetamide has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-cyclohexylphenoxy)-N~1~-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-cyclohexylphenoxy)-N-(2-methylphenyl)acetamide
  • 2-(4-Chloro-2-cyclohexylphenoxy)-N-(2-chlorophenyl)acetamide
  • 2-(4-Chloro-2-cyclohexylphenoxy)-N-(2-bromophenyl)acetamide

Uniqueness

2-(4-Chloro-2-cyclohexylphenoxy)-N~1~-(2-fluorophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. The cyclohexyl group also adds to its distinct structural and functional properties.

Properties

Molecular Formula

C20H21ClFNO2

Molecular Weight

361.8 g/mol

IUPAC Name

2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C20H21ClFNO2/c21-15-10-11-19(16(12-15)14-6-2-1-3-7-14)25-13-20(24)23-18-9-5-4-8-17(18)22/h4-5,8-12,14H,1-3,6-7,13H2,(H,23,24)

InChI Key

IPVYZMDEFDSDBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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